6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
CAS No.: 866808-16-4
Cat. No.: VC7140546
Molecular Formula: C27H23NO6
Molecular Weight: 457.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866808-16-4 |
|---|---|
| Molecular Formula | C27H23NO6 |
| Molecular Weight | 457.482 |
| IUPAC Name | 6-benzyl-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
| Standard InChI | InChI=1S/C27H23NO6/c1-31-22-9-8-18(12-23(22)32-2)26(29)20-16-28(15-17-6-4-3-5-7-17)21-14-25-24(33-10-11-34-25)13-19(21)27(20)30/h3-9,12-14,16H,10-11,15H2,1-2H3 |
| Standard InChI Key | YAJUAGVOFVWYIV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5)OC |
Introduction
6-Benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-14dioxino[2,3-g]quinolin-9-one is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological effects. The presence of a quinoline ring fused with a dioxin ring, along with aromatic substituents, contributes to its chemical properties and biological activities.
Synthesis
The synthesis of 6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are typically employed for characterization.
Potential Biological Activities
Quinoline derivatives, including 6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one, are known for their diverse pharmacological effects. These compounds can interact with biological macromolecules, and quantitative analysis such as binding affinity studies can provide insights into their potency and efficacy as inhibitors.
Chemical Reactions
This compound can undergo several types of reactions, including reductions and oxidations. Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. Reaction conditions must be optimized to avoid degradation of sensitive functional groups.
Scientific Uses
6-Benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-14dioxino[2,3-g]quinolin-9-one has several scientific uses due to its unique structure and potential biological activities. It is used in research related to pharmacology and medicinal chemistry, particularly in the development of new drugs with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume